
L-Leucylglycyl-L-threonyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucylglycyl-L-threonyl-L-leucine is a peptide compound with the molecular formula C18H34N4O6 It consists of the amino acids leucine, glycine, and threonine, arranged in a specific sequence
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucylglycyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes or acids.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Produces free amino acids (leucine, glycine, threonine).
Oxidation: Produces oxidized amino acids with modified side chains.
Substitution: Produces peptides with modified amino acid residues.
Applications De Recherche Scientifique
L-Leucylglycyl-L-threonyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Leucylglycyl-L-threonyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural features but lacking glycine and threonine.
L-Threonyl-L-leucine: A dipeptide containing threonine and leucine, but without glycine.
L-Leucylglycyl-L-threonyl-L-valine: A peptide with a similar sequence but with valine instead of leucine at the terminal position.
Uniqueness
L-Leucylglycyl-L-threonyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of leucine, glycine, and threonine allows for unique interactions with molecular targets and specific reactivity in chemical reactions.
Propriétés
Numéro CAS |
845509-96-8 |
|---|---|
Formule moléculaire |
C18H34N4O6 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H34N4O6/c1-9(2)6-12(19)16(25)20-8-14(24)22-15(11(5)23)17(26)21-13(18(27)28)7-10(3)4/h9-13,15,23H,6-8,19H2,1-5H3,(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t11-,12+,13+,15+/m1/s1 |
Clé InChI |
AIXDJRBRSKFHAJ-OSFYFWSMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
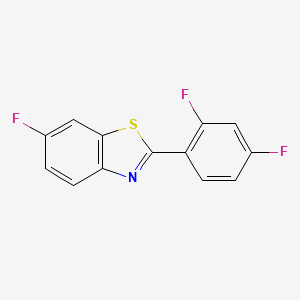
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

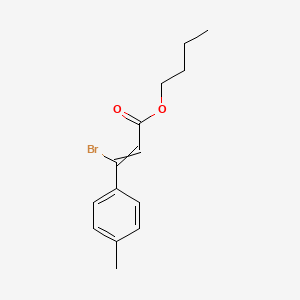


![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
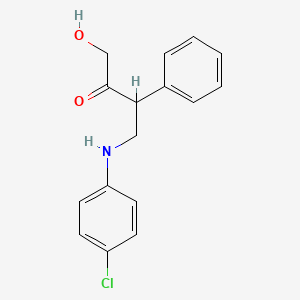
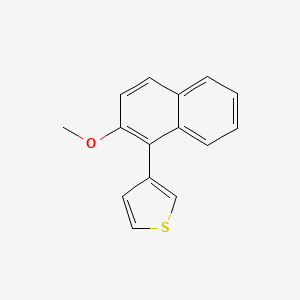
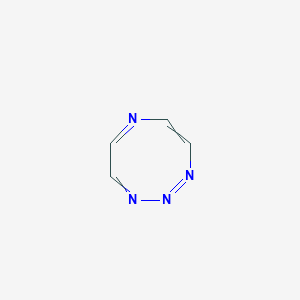
![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)
